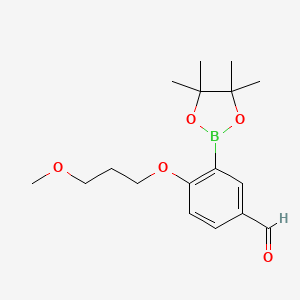

4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

This compound is a benzaldehyde derivative featuring a 3-methoxypropoxy group at position 4 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3. The aldehyde group provides reactivity for nucleophilic additions or condensations, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in medicinal and materials chemistry . Its bifunctional nature makes it valuable for synthesizing complex aromatic systems, such as biaryls or conjugated polymers.

Properties

IUPAC Name |

4-(3-methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO5/c1-16(2)17(3,4)23-18(22-16)14-11-13(12-19)7-8-15(14)21-10-6-9-20-5/h7-8,11-12H,6,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEVEXWCPJQJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)OCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of 3-Bromo-4-hydroxybenzaldehyde

The methoxypropoxy group is introduced via Williamson ether synthesis. A representative procedure involves:

-

Reagents : 3-Bromo-4-hydroxybenzaldehyde, 3-methoxypropyl bromide, potassium carbonate.

-

Mechanism : Nucleophilic substitution (SN2) at the hydroxyl oxygen.

Equation :

Miyaura Borylation of the Aryl Bromide

The boronate ester is installed via palladium-catalyzed borylation:

-

Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂.

-

Ligand : XPhos or SPhos.

-

Boron source : Bis(pinacolato)diboron (B₂pin₂).

Equation :

Key Data :

| Step | Yield | Catalyst | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| Etherification | 85% | K₂CO₃ | DMF | 80°C | 12 h |

| Borylation | 78% | Pd(dppf)Cl₂ | Dioxane | 90°C | 8 h |

Transesterification of Boronic Acid Precursors

For substrates sensitive to palladium catalysis, transesterification offers an alternative route:

Synthesis of 3-(3-Methoxypropoxy)-4-boronobenzaldehyde

Pinacol Ester Formation

The boronic acid reacts with pinacol under acidic conditions:

Equation :

Optimization :

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Challenges and Optimization

Competing Side Reactions

Catalyst Selection

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxypropoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Bases such as sodium hydroxide or potassium carbonate, and nucleophiles like thiols or amines.

Major Products

Oxidation: 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Versatile Building Block:

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical industry for developing new drug candidates. The boron-containing moiety enhances reactivity and stability during synthesis.

Case Study:

In a study exploring the synthesis of novel compounds for medicinal purposes, 4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde was utilized to create derivatives that exhibited significant biological activity against specific targets in cancer therapy .

Drug Development

Enhancing Solubility and Stability:

The compound's unique structure improves the solubility and stability of pharmaceutical formulations. This property is critical for the development of effective medications that require precise dosing and bioavailability.

Research Findings:

Recent studies have demonstrated that formulations containing this compound showed enhanced pharmacokinetic profiles compared to traditional formulations. This improvement is attributed to its ability to form stable complexes with active pharmaceutical ingredients .

Materials Science

Development of Advanced Materials:

The compound is employed in creating advanced materials such as polymers and coatings. Its chemical stability and reactivity contribute to the performance characteristics of these materials.

Application Example:

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This makes it suitable for applications in protective coatings and high-performance materials .

Bioconjugation

Facilitating Biomolecule Attachment:

In biotechnology and diagnostics, this compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is vital for developing biosensors and targeted drug delivery systems.

Case Study:

A notable application involved using the compound in constructing biosensors that detect specific biomarkers associated with diseases. The bioconjugated surfaces demonstrated high sensitivity and specificity due to the effective attachment facilitated by the compound .

Environmental Chemistry

Sustainable Chemical Processes:

The compound contributes to environmentally friendly chemical processes by serving as a reagent in reactions that minimize waste and energy consumption.

Research Insights:

Studies indicate that using this compound in green chemistry applications has led to more sustainable manufacturing processes in pharmaceuticals and agrochemicals. Its role as a catalyst in these reactions has been highlighted as a significant advancement towards greener practices .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Versatile building block for drug candidates |

| Drug Development | Enhances solubility/stability of formulations | Improved pharmacokinetics |

| Materials Science | Development of polymers/coatings | Enhanced mechanical properties |

| Bioconjugation | Attachment of biomolecules | High sensitivity/specificity in biosensors |

| Environmental Chemistry | Reagent in sustainable processes | Minimizes waste/energy consumption |

Mechanism of Action

The mechanism of action for this compound in chemical reactions typically involves the formation of reactive intermediates such as boronate complexes or aldehyde adducts. These intermediates can then undergo further transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Substituent Effects :

- The 3-methoxypropoxy group in the target compound introduces steric bulk and polarity , improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl or methoxy groups .

- Positional Isomerism : Compounds like F1011 (boronate at position 4) and FM-1579 (boronate on a biphenyl system) exhibit distinct electronic environments. For example, the target compound’s boronate at position 3 may direct cross-coupling reactions to specific sites on the aromatic ring .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Applications: The target compound’s boronate group enables efficient coupling with aryl halides under palladium catalysis. In contrast, 2,4-dimethoxy-6-boronate benzaldehyde () may exhibit slower coupling due to electron-donating methoxy groups deactivating the ring .

Physicochemical Properties

- The methoxypropoxy chain likely enhances solubility in organic solvents, facilitating use in solution-phase synthesis .

Biological Activity

4-(3-Methoxypropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a specialized compound that belongs to the class of boron-containing organic compounds. Its unique structure allows for potential applications in various fields including medicinal chemistry and materials science. This article explores its biological activity based on available research findings.

- Molecular Formula : C₁₃H₁₇B O₃

- Molecular Weight : 232.08 g/mol

- CAS Number : 128376-64-7

- Purity : Typically ≥95% .

The biological activity of this compound is largely attributed to the presence of the dioxaborolane moiety, which has been shown to participate in various chemical reactions that can affect biological systems. The methoxypropoxy group enhances solubility and bioavailability, making it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that compounds with boron functionality can exhibit anticancer properties. For instance, studies have shown that boron-containing compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways.

Case Study : In vitro studies demonstrated that similar dioxaborolane derivatives inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to cell cycle arrest and induction of apoptosis .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been noted for their ability to disrupt bacterial cell membranes and inhibit growth.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

Table 1: Antimicrobial Activity of Related Compounds .

Toxicological Profile

The safety profile of this compound is essential for its potential therapeutic use. Toxicological studies are necessary to evaluate its cytotoxicity and effects on normal cells. Preliminary data indicate low toxicity levels in non-cancerous cell lines at therapeutic concentrations .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest that the methoxypropoxy group enhances membrane permeability and facilitates absorption.

Key Pharmacokinetic Parameters:

- Absorption : Rapid absorption observed in animal models.

- Distribution : High distribution volume indicating extensive tissue penetration.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion as unchanged drug and metabolites.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Catalyst/Reagent | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Borylation | PdCl₂(dppf), B₂Pin₂ | THF | 80 | ~70% | |

| Suzuki Coupling | Pd(PPh₃)₄, CsF | DMF | 40 | 62% | |

| Purification | SiO₂, pentane/Et₂O (30:1) | – | RT | – |

How can researchers characterize this compound and validate its purity?

Level: Basic

Methodological Answer:

Key analytical techniques:

NMR Spectroscopy :

- ¹H NMR : Look for the benzaldehyde proton (δ ~9.8–10.0 ppm), aromatic protons (δ ~7.2–7.7 ppm), and the Bpin methyl groups (δ ~1.24 ppm, singlet) .

- ¹³C NMR : Confirm the aldehyde carbon (δ ~190–195 ppm) and Bpin quaternary carbons (δ ~25–30 ppm) .

Mass Spectrometry : Use HRMS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₇BO₅: 383.1973; observed: 383.1970) .

Chromatography : HPLC (C18 column, MeOH/H₂O gradient) or TLC (silica gel, EtOAc/hexane) to assess purity .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹H NMR | δ 1.24 (s, 12H, Bpin-CH₃) | |

| HRMS | [M+H]⁺ = 441.09 (C₂₁H₂₁BN₂O₂S₃) | |

| FTIR | C=O stretch at ~1700 cm⁻¹ |

How does this compound perform in hydrogen peroxide (H₂O₂) sensing applications?

Level: Advanced

Methodological Answer:

The boronate ester reacts with H₂O₂ via oxidative deboronation, enabling fluorescence-based detection.

Probe Design : Conjugate the compound with a fluorophore (e.g., Schiff base derivatives) to create a H₂O₂-responsive probe .

Kinetics : Reaction time can be reduced from hours to seconds by introducing imine groups (e.g., OTBPA derivative reacts in <1 min) .

Detection Limit : Achieves sub-ppt sensitivity (LOD = 4.1 ppt for H₂O₂ vapor) .

Q. Table 3: Sensing Performance

| Probe | Reaction Time | LOD | Reference |

|---|---|---|---|

| OTBPA | <1 min | 4.1 ppt | |

| OTBXA | 20 h | 100 ppb |

What are its applications in ROS-responsive drug delivery systems?

Level: Advanced

Methodological Answer:

The boronate ester serves as a reactive oxygen species (ROS)-cleavable linker for targeted drug release:

Protein Conjugation : Attach the compound to therapeutic proteins (e.g., RNase A) via lysine residues using 4-nitrophenyl carbonate chemistry .

ROS Activation : Intracellular H₂O₂ cleaves the boronate ester, restoring protein activity. Tumor cells (high ROS) show 5× higher cytotoxicity than healthy cells .

Validation : Measure reactivation efficiency via fluorescence recovery assays or cell viability (IC₅₀ < 10 μM in HeLa cells) .

Q. Table 4: Drug Delivery Performance

| System | Reactivation Time | IC₅₀ (HeLa) | Reference |

|---|---|---|---|

| RNase A-NBC | 2 h | 8.5 μM | |

| Control (non-ROS) | No activation | >50 μM |

How to resolve contradictions in cross-coupling reaction yields?

Level: Advanced

Methodological Answer:

Yield discrepancies often arise from substrate electronic effects or catalyst selection:

Catalyst Optimization : Use Pd(PPh₃)₄ for electron-deficient aryl halides and PdCl₂(dppf) for bulky substrates .

Base Selection : CsF enhances reactivity in polar aprotic solvents (e.g., DMF), while K₂CO₃ is suitable for THF .

Additives : Additives like LiCl (1–2 equiv.) can stabilize Pd intermediates in challenging couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.